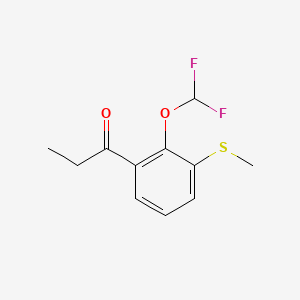

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C11H12F2O2S and its molecular weight is 246.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound, with the molecular formula C11H12F2O2S and a molar mass of approximately 246.28 g/mol, features a difluoromethoxy group and a methylthio group attached to a phenyl ring, which may influence its reactivity and interactions within biological systems.

Preliminary studies suggest that this compound interacts with specific molecular targets, potentially influencing various biochemical pathways. The unique combination of functional groups may impart distinct chemical reactivity and biological activity compared to structurally similar compounds.

Potential Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas, including:

- Anticancer Activity : Investigations into the cytotoxic effects of similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The structural characteristics may confer antimicrobial activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Compounds with similar functionalities have been reported to exhibit anti-inflammatory properties.

Case Studies and Research Findings

- Anticancer Activity : A study on related compounds demonstrated that modifications in the difluoromethoxy group significantly enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Studies : In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

- Inflammation Models : Research involving animal models indicated that compounds with similar structures could reduce inflammatory markers, supporting their potential as anti-inflammatory agents.

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| This compound | Difluoromethoxy & methylthio groups | Anticancer, antimicrobial, anti-inflammatory | |

| 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one | Similar structure, different substitution pattern | Potentially different biological activity | |

| 1-(3-(Trifluoromethoxy)-4-(methylthio)phenyl)propan-2-one | Trifluoromethoxy instead of difluoromethoxy | Different reactivity and biological properties |

Synthesis and Modification

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Optimizing reaction conditions is crucial for improving yield and ensuring the quality of the final product. This compound's ability to undergo further modifications allows for the exploration of derivatives with enhanced properties or altered biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation to introduce the propanone moiety, followed by sequential functionalization of the phenyl ring with difluoromethoxy and methylthio groups. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for acylation .

- Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl groups) during halogenation or sulfidation steps to avoid side reactions .

- Temperature control : Lower temperatures (0–10°C) for nitration or sulfidation to prevent over-oxidation . Yield optimization may require adjusting solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios of reagents .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are most reliable?

A combination of spectral and crystallographic methods is recommended:

- NMR spectroscopy : 19F NMR to confirm difluoromethoxy substitution patterns; 1H NMR for methylthio group integration .

- X-ray crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles, as demonstrated for structurally similar propanone derivatives .

- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .

Q. What are the baseline biological screening protocols for assessing this compound’s activity?

Initial screens should include:

- Enzyme inhibition assays : Target enzymes like cytochrome P450 or kinases, using fluorogenic substrates to quantify IC₅₀ values .

- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer/primary cell lines, with dose-response curves (1–100 µM) .

- Solubility testing : Use of DMSO/PBS mixtures to determine physiologically relevant concentrations for in vitro studies .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and methylthio substituents influence reactivity in cross-coupling reactions?

The difluoromethoxy group (-OCF₂) is electron-withdrawing, reducing electron density on the phenyl ring and directing electrophilic substitution to the para position. In contrast, the methylthio group (-SMe) is electron-donating, enhancing nucleophilic aromatic substitution at the ortho position. Computational studies (DFT) on similar compounds show that these opposing effects create regioselectivity challenges, requiring tailored catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura couplings .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. To address this:

- Comparative purity analysis : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradants .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) with internal controls (e.g., known inhibitors) .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing -SMe with -OCH₃) to isolate contributions of specific substituents .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2) or receptors, focusing on hydrophobic pockets accommodating the difluoromethoxy group .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic pathways .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Industrial-scale production faces:

- By-product formation : Mitigated via continuous flow reactors for precise temperature/residence time control .

- Chiral purity : Use of enantioselective catalysts (e.g., BINAP ligands) during ketone formation to avoid racemization .

- Cost-effective purification : Gradient chromatography or recrystallization in ethanol/water mixtures to isolate high-purity batches .

Comparative and Methodological Questions

Q. How does substituting the methylthio group with ethoxy or nitro groups alter the compound’s properties?

Comparative data from analogs (Table 1 in ):

| Substituent | Electronic Effect | Biological Impact |

|---|---|---|

| -SMe | Electron-donating | Enhanced CYP450 inhibition |

| -OCH₂CF₃ | Electron-withdrawing | Reduced solubility, increased logP |

| -NO₂ | Strongly electron-withdrawing | Elevated cytotoxicity but poor bioavailability |

Q. What are the limitations of current spectral databases for characterizing this compound?

Public databases (e.g., PubChem) often lack 19F NMR or IR spectra for fluorinated propanones. Researchers should:

- Generate in-house reference data : Collaborate with specialized labs for high-resolution spectra .

- Leverage quantum chemistry : Predict vibrational modes (IR/Raman) using Gaussian software to fill gaps .

Q. Which in silico tools best predict the environmental fate of this compound?

EPA EPI Suite modules are recommended:

- BIOWIN : Estimates biodegradation potential (half-life >60 days suggests persistence) .

- ECOSAR : Predicts aquatic toxicity (LC₅₀ for fish/daphnids) based on QSAR models .

Experimental validation via OECD 301D ready biodegradability tests is critical for regulatory compliance .

Properties

Molecular Formula |

C11H12F2O2S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-3-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H12F2O2S/c1-3-8(14)7-5-4-6-9(16-2)10(7)15-11(12)13/h4-6,11H,3H2,1-2H3 |

InChI Key |

ZVJBOIDUBNIWNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)SC)OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.